molecular formula C8H7IO B13171916 2-(3-Iodophenyl)acetaldehyde

2-(3-Iodophenyl)acetaldehyde

Cat. No.: B13171916
M. Wt: 246.04 g/mol
InChI Key: YPOJYBLCPQSKRL-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of acetaldehyde where the hydrogen atom on the phenyl ring is substituted with an iodine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the iodination of phenylacetaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the meta position of the phenyl ring.

Another method involves the use of a Grignard reagent. In this approach, 3-iodobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

    Oxidation: 3-Iodobenzoic acid

    Reduction: 2-(3-Iodophenyl)ethanol

    Substitution: 2-(3-Azidophenyl)acetaldehyde

Scientific Research Applications

2-(3-Iodophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)acetaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for molecular targets. These interactions are important in the development of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

2-(3-Iodophenyl)acetaldehyde can be compared with other similar compounds, such as:

    2-(2-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the ortho position. This positional difference can lead to variations in reactivity and applications.

    2-(4-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the para position. This compound may exhibit different chemical and biological properties due to the different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

2-(3-iodophenyl)acetaldehyde

InChI

InChI=1S/C8H7IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2

InChI Key

YPOJYBLCPQSKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CC=O

Origin of Product

United States

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